molecular formula C16H24N2O3 B587855 N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime CAS No. 1246834-00-3

N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime

Cat. No.: B587855
CAS No.: 1246834-00-3
M. Wt: 292.379
InChI Key: AKZYIZTWBFHYFZ-JXAWBTAJSA-N
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Description

N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime: is a chemical compound with the molecular formula C16H24N2O3. It is often used in biochemical research, particularly in the field of proteomics. This compound is known for its role in the synthesis of various organic molecules and its utility in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime typically involves the reaction of tert-butyl carbamate with an appropriate aniline derivative. The reaction is often catalyzed by palladium and conducted under mild conditions. For instance, the palladium-catalyzed synthesis of N-tert-Butoxycarbonyl-protected anilines can be performed at room temperature using a combination of palladium(II) acetate and a suitable base .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxime group, leading to the formation of different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a protecting group in various chemical reactions.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Medicine: It is used in the development of medicinal compounds, particularly in the synthesis of inhibitors and other bioactive molecules.

    Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime involves its role as a protecting group. The tert-butoxycarbonyl group is used to protect the amine functionality during chemical reactions, preventing unwanted side reactions. The oxime group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime is unique due to its combination of the tert-butoxycarbonyl protecting group and the oxime functionality. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-[2-[(Z)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)10-14(18-20)12-8-6-7-9-13(12)17-15(19)21-16(3,4)5/h6-9,11,20H,10H2,1-5H3,(H,17,19)/b18-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYIZTWBFHYFZ-JXAWBTAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N/O)/C1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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